(R)-alpha-(4-biphenylmethyl)-proline-HCl

Medicinal Chemistry Chiral Synthesis Cardiovascular Drug Development

Sourcing chiral, sterically hindered proline derivatives with confirmed (R)-configuration is critical for cardiovascular API development. Generic substitution leads to inactive enantiomers or failed SAR studies. - Designed for sacubitril and next-generation NEP inhibitor synthesis (patent-validated intermediate). - Bulky 4-biphenylmethyl group enforces specific conformational constraints in peptide/protein engineering. - ≥98% enantiomeric purity; suitable as a QC reference standard for HPLC method development. - Available in research to preclinical quantities with rapid global dispatch.

Molecular Formula C18H20ClNO2
Molecular Weight 317.81
CAS No. 1049728-81-5
Cat. No. B2708943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-alpha-(4-biphenylmethyl)-proline-HCl
CAS1049728-81-5
Molecular FormulaC18H20ClNO2
Molecular Weight317.81
Structural Identifiers
SMILESC1CC(NC1)(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O.Cl
InChIInChI=1S/C18H19NO2.ClH/c20-17(21)18(11-4-12-19-18)13-14-7-9-16(10-8-14)15-5-2-1-3-6-15;/h1-3,5-10,19H,4,11-13H2,(H,20,21);1H/t18-;/m1./s1
InChIKeyOODCDGGNLJQZLT-GMUIIQOCSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(R)-alpha-(4-biphenylmethyl)-proline-HCl as a Chiral Building Block


(R)-alpha-(4-biphenylmethyl)-proline-HCl is a chiral, alpha-substituted proline derivative with the molecular formula C18H20ClNO2 and a molecular weight of 317.81 g/mol [1]. The compound's structure features a biphenylmethyl moiety attached to the alpha-carbon of the proline ring, establishing it as a non-natural, enantiomerically pure amino acid . This specific stereochemistry and bulky aromatic substitution confer unique conformational preferences and reactivity profiles, making it a critical synthetic intermediate, most notably in the development of pharmaceuticals like the neprilysin (NEP) inhibitor sacubitril [2].

Enantiomerically pure (R)-isomer for stereochemical control studies
Alpha-substituted proline scaffold imposes unique conformational constraints
Reported intermediate for neprilysin inhibitor research

Risks of Substituting with Generic Proline Analogs


Generic substitution of this compound is not feasible due to its precise stereochemical and structural requirements for downstream applications. The specific (R)-configuration at the alpha-carbon dictates the three-dimensional orientation of the bulky 4-biphenylmethyl group, which is essential for inducing the correct conformational constraints in target molecules [1]. Using an incorrect enantiomer, such as the (S)-isomer, or a less sterically hindered proline derivative will result in a molecule with fundamentally different biological interactions and pharmacological properties . Furthermore, as a critical intermediate in the multi-step synthesis of complex drugs like sacubitril, deviations from the specified chiral center can propagate errors, leading to inactive or impure final products and causing significant setbacks in research and development timelines [2].

  • Incorrect enantiomer

    The (S)-isomer or racemate may not reproduce required stereochemical interactions, potentially altering downstream synthesis outcomes.

  • Positional isomer (gamma-substituted)

    Gamma-analogs impose different conformational preferences, shifting peptide bond geometry and may compromise target molecule design.

  • Unsubstituted or simple proline derivatives

    Lacking the biphenylmethyl group, they do not provide the required steric bulk or pharmacophore for NEP inhibitor binding.

Evidence for the Unique Value of (R)-alpha-(4-biphenylmethyl)-proline-HCl


Chiral Specificity in Sacubitril Synthesis

The (R)-configuration of the target compound is non-negotiable for its primary application as a synthetic intermediate. In the patented synthesis of sacubitril, a key intermediate is the (R)-enantiomer of a biphenyl-proline derivative. Patents specifically highlight that the presence of the unwanted (S)-isomer is an impurity to be strictly controlled, with acceptable levels often specified as less than 0.05% by weight [1]. This is because the final drug, sacubitril, contains four specific stereocenters (2S,4R) derived from chiral intermediates, and any epimerization or use of the wrong enantiomer would lead to an inactive or differently active stereoisomer, potentially compromising the entire synthesis [2][3].

Stereochemical Purity Requirement
Reported
Allowed S-isomer impurity ≤ 0.05% by weight
Enantiomeric purity control critical for synthetic route fidelity.
Medicinal Chemistry Chiral Synthesis Cardiovascular Drug Development

Alpha- vs. Gamma-Substituted Proline Analogs

The compound's differentiation is further defined by its alpha-substitution pattern. This is in direct contrast to other biphenyl-proline analogs, such as (R)-gamma-(4-biphenylmethyl)-L-proline-HCl (CAS 1049745-26-7), which has the biphenylmethyl group on the gamma-carbon of the proline ring [1]. This positional isomerism results in compounds with distinct three-dimensional shapes and reactivities. Alpha-substituted prolines are known to induce specific conformational constraints (e.g., cis/trans isomerism of the amide bond) in peptides and small molecules, a property exploited to enhance binding affinity and metabolic stability in drug design [2]. The gamma-substituted analogs, while structurally related, will impose a different spatial orientation of the biphenyl moiety, making them unsuitable substitutes where the alpha-position's geometry is a critical design feature.

Positional Isomer Impact
Class-level inference
Alpha-substitution alters cis/trans amide bond ratios
Positional isomer shifts conformational preferences.
Synthetic Organic Chemistry Peptide Engineering Structure-Activity Relationship (SAR)

Sacubitril Intermediate and NEP Inhibitor Synthesis

The primary procurement driver for (R)-alpha-(4-biphenylmethyl)-proline-HCl is its established and documented use as a crucial intermediate in synthesizing neprilysin (NEP) inhibitors. Multiple patents, including those from Novartis, explicitly describe the use of chiral, alpha-substituted proline derivatives bearing a biphenyl group in the multi-step synthesis of sacubitril, the NEP inhibitor component of the blockbuster drug Entresto® (sacubitril/valsartan) [1][2]. The synthetic route relies on the specific stereochemistry and functional group of this compound class to construct the complex sacubitril molecule. While simpler proline derivatives lack the biphenyl moiety required for NEP inhibition, this specific compound provides the essential structural backbone .

NEP Inhibitor Intermediate
Direct head-to-head comparison
Provides essential biphenyl pharmacophore; simpler prolines lack it
Supports reported synthetic route to sacubitril analogs.
Process Chemistry Pharmaceutical Intermediates Heart Failure Therapeutics

Purity and Analytical Characterization

Commercially available (R)-alpha-(4-biphenylmethyl)-proline-HCl is supplied with defined purity specifications, a critical factor for reproducible research. Multiple vendors list the compound with a minimum purity of 98% or 95% . This compares favorably to sourcing an undefined or lower-purity analog, where unknown impurities can interfere with sensitive reactions, skew biological assay results, or complicate purification steps. The availability of analytical data (e.g., HPLC, NMR) from suppliers provides a baseline of quality that is essential for method validation and ensuring that observed experimental outcomes are due to the compound itself and not a contaminant .

Supplier Purity
Data to verify
≥98% (HPLC/NMR) or 95%
Supplier-reported purity; independent verification recommended.
Verify CoA before critical experiments.
Quality Control Analytical Chemistry Research Reproducibility

Storage Stability for Inventory Management

While specific accelerated stability data is not widely published, the consensus from reputable suppliers provides actionable storage guidelines that differentiate it from more labile analogs. The compound is recommended to be stored under inert gas at 0-8°C or sealed in dry conditions at 2-8°C . These specific conditions are crucial for maintaining the integrity of the hydrochloride salt and preventing degradation of the chiral center over time. This information allows for proper inventory planning, ensuring the compound's shelf-life and performance are optimized, unlike a generic analog for which no specific stability guidelines might be available, leading to potential degradation and experimental failure.

Storage Condition
Data to verify
Store at 0–8°C under inert gas, sealed dry
Supplier-recommended storage; validate stability under experimental conditions.
Compound Management Stability Studies Supply Chain

Defined R&D Use Cases for (R)-alpha-(4-biphenylmethyl)-proline-HCl


Core Intermediate for Sacubitril and NEP Inhibitors

This compound is an ideal building block for medicinal chemists developing next-generation neprilysin (NEP) inhibitors or generic versions of sacubitril. Its use is well-documented in patent literature for constructing the complex, chiral core of this class of cardiovascular drugs, providing a validated starting point for SAR studies [1][2].

Steric Bulk in Peptide Mimetics

Peptide and protein engineers can leverage this alpha-substituted proline to force specific turn structures or increase the metabolic stability of peptide-based therapeutics. The bulky 4-biphenylmethyl group creates a significant steric environment that is useful for probing binding pocket interactions and improving the drug-like properties of lead compounds [3].

Chiral Auxiliary for Asymmetric Catalysis

Organic chemists can employ this enantiomerically pure, non-natural amino acid as a chiral auxiliary or as a precursor for novel chiral ligands. Its rigid, sterically demanding structure is valuable for inducing high enantioselectivity in new asymmetric transformations, contributing to the development of greener and more efficient synthetic methods .

Reference Standard for Analytical Method Development

Analytical chemists in pharmaceutical QC/QA can use this well-characterized compound as a reference standard for developing and validating HPLC or UPLC methods. Its defined purity and specific retention time are essential for monitoring reactions, quantifying yield, and identifying potential impurities in processes involving related biphenyl-proline intermediates [4].

Application
Selection Property
Validation Focus
NEP inhibitor intermediate synthesis
Enantiopurity and alpha-substitution
Confirmed (R)-configuration and synthetic route fidelity
Peptide mimetic conformational design
Steric bulk and turn induction
Cis/trans amide geometry analysis (NMR, CD)
Chiral ligand precursor for asymmetric catalysis
Rigid chiral scaffold
Enantioselectivity in target asymmetric reactions
Analytical reference for chiral HPLC method development
Defined purity and retention characteristics
Method reproducibility and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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